molecular formula C47H42F6FeOP2 B15231420 (1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol

(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol

Cat. No.: B15231420
M. Wt: 854.6 g/mol
InChI Key: CZASGMHVSZFEDG-AGYFHCNHSA-N
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Description

(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol is a complex organophosphorus compound It is known for its unique structure, which includes a ferrocene backbone and phosphine ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol typically involves multiple steps The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The ferrocene backbone can be oxidized to form ferrocenium ions.

    Reduction: The compound can be reduced under specific conditions to alter its oxidation state.

    Substitution: The phosphine ligands can participate in substitution reactions, often with halides or other electrophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halides for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ferrocenium salts, while substitution reactions can produce various phosphine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in catalysis. Its unique structure allows it to stabilize transition metal complexes, enhancing their catalytic activity in various reactions, such as hydrogenation and cross-coupling.

Biology

In biological research, the compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms. It can also be used in the design of metal-based drugs.

Medicine

In medicine, the compound’s potential as a drug delivery agent is being explored. Its ability to form stable complexes with metals can be utilized to deliver metal-based drugs to specific targets in the body.

Industry

In industry, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, such as in the design of molecular switches and sensors.

Mechanism of Action

The mechanism of action of (1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol involves its ability to form stable complexes with transition metals. These complexes can participate in various catalytic cycles, enhancing the efficiency of chemical reactions. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-diphenylphosphinophenyl]methanol
  • (1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-methylphenyl)phosphinophenyl]methanol

Uniqueness

Compared to similar compounds, (1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol is unique due to the presence of trifluoromethyl groups. These groups enhance the compound’s electron-withdrawing properties, making it more effective in stabilizing transition metal complexes. This unique feature contributes to its superior performance in catalytic applications.

Properties

Molecular Formula

C47H42F6FeOP2

Molecular Weight

854.6 g/mol

InChI

InChI=1S/C42H32F6OP2.C5H10.Fe/c1-26-20-27(2)23-34(22-26)51(35-24-28(3)21-29(4)25-35)39-11-7-9-37(39)40(49)36-8-5-6-10-38(36)50(32-16-12-30(13-17-32)41(43,44)45)33-18-14-31(15-19-33)42(46,47)48;1-2-4-5-3-1;/h5-6,8,10,12-25,40,49H,1-4H3;1-5H2;/t40-;;/m1../s1

InChI Key

CZASGMHVSZFEDG-AGYFHCNHSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C]3[C][C][C][C]3[C@@H](C4=CC=CC=C4P(C5=CC=C(C=C5)C(F)(F)F)C6=CC=C(C=C6)C(F)(F)F)O)C.C1CCCC1.[Fe]

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C]3[C][C][C][C]3C(C4=CC=CC=C4P(C5=CC=C(C=C5)C(F)(F)F)C6=CC=C(C=C6)C(F)(F)F)O)C.C1CCCC1.[Fe]

Origin of Product

United States

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